Technical Guide: Solubility Profile & Handling of (3R)-Oxan-3-ylmethanol
Technical Guide: Solubility Profile & Handling of (3R)-Oxan-3-ylmethanol
The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for (3R)-oxan-3-ylmethanol .
Executive Summary
(3R)-Oxan-3-ylmethanol (Synonyms: (3R)-tetrahydropyran-3-ylmethanol) is a chiral heterocyclic building block extensively used in medicinal chemistry for introducing polarity and 3D-complexity into drug scaffolds.
Physically, the compound is a polar, viscous liquid (or low-melting solid) at room temperature. Its solubility profile is dominated by the interplay between its hydrophilic hydroxymethyl group and the moderately polar tetrahydropyran ether ring.
Key Solubility Takeaway:
-
High Solubility: Polar aprotic solvents (DMSO, DMF, DCM), Polar protic solvents (Methanol, Ethanol), and moderately polar ethers/esters (THF, Ethyl Acetate).
-
Critical Handling Risk: The compound exhibits significant water solubility (
). Standard aqueous workups can lead to substantial yield loss unless "salting out" techniques are employed. -
Antisolvents: Aliphatic hydrocarbons (Hexane, Heptane, Pentane) are poor solvents, often causing the compound to "oil out" rather than precipitate as a clean solid.
Physicochemical Profile
Understanding the fundamental physical properties is a prerequisite for predicting solubility behavior in novel solvent systems.
| Property | Value / Description | Implication for Solubility |
| CAS (Generic/Specific) | 14774-36-8 (racemate) / 1391730-55-4 ((3R)-isomer) | Verify stereochemistry; solubility is identical in achiral solvents. |
| Molecular Weight | 116.16 g/mol | Low MW facilitates high solubility in diverse solvents. |
| Physical State | Colorless to pale yellow liquid | Miscibility is more relevant than saturation limits. |
| Boiling Point | 214°C (760 mmHg) / 111°C (20 Torr) | High boiling point requires high-vacuum for removal. |
| LogP (Calculated) | ~0.1 to 0.4 | Amphiphilic; partitions into both organic and aqueous phases. |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | Strong interaction with protic solvents (Water, Alcohols). |
Solubility Landscape & Solvent Compatibility
The following data synthesizes empirical observations from synthetic literature and calculated polarity assessments.
A. Primary Solvent Classes[1]
1. Chlorinated Solvents (Dichloromethane, Chloroform)[1]
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Solubility: Miscible / Highly Soluble.
-
Application: Ideal for reaction media and extractions. DCM is the preferred solvent for extracting this alcohol from aqueous solutions due to its high density and efficiency, though multiple extractions are required.
2. Alcohols (Methanol, Ethanol, Isopropanol)
-
Solubility: Miscible.
-
Application: Excellent for reactions (e.g., hydrogenations). However, unsuitable for extraction from water due to complete miscibility.
3. Ethers & Esters (THF, Ethyl Acetate, MTBE)
-
Solubility: Freely Soluble.
-
Application: THF is a standard solvent for functionalization reactions (e.g., Mitsunobu, alkylation). Ethyl Acetate is the standard mobile phase component for silica chromatography (TLC
in 50% EtOAc/Hexane).
4. Polar Aprotic (DMSO, DMF, Acetonitrile)
-
Solubility: Miscible.
-
Application: Used for nucleophilic substitutions (
). -
Warning: Removal of high-boiling solvents (DMSO/DMF) is difficult; aqueous wash removal risks product loss into the water layer.
5. Aliphatic Hydrocarbons (Hexane, Heptane, Cyclohexane)
-
Solubility: Low / Immiscible.
-
Behavior: The compound tends to form a separate oily phase ("oiling out") rather than dissolving.
-
Application: Used as an antisolvent to precipitate impurities or in column chromatography gradients to retard elution.
B. Solubility Decision Matrix (Visualization)
Figure 1: Solubility classification of (3R)-oxan-3-ylmethanol across common laboratory solvents.
Experimental Protocols
Protocol A: Optimized Aqueous Extraction (The "Salting Out" Method)
Due to the compound's water solubility (
Objective: Maximize recovery of (3R)-oxan-3-ylmethanol from an aqueous reaction quench.
-
Quench: Stop the reaction by adding water or appropriate buffer.
-
Saturation (Critical): Add solid Sodium Chloride (NaCl) to the aqueous layer until saturation is reached (undissolved salt remains).
-
Mechanism:[2] The "Salting Out" effect increases the ionic strength of the aqueous phase, forcing the organic substrate into the organic layer.
-
-
Solvent Choice: Use Dichloromethane (DCM) (3 x Vol) or Ethyl Acetate (EtOAc) (4 x Vol). DCM is preferred due to higher extraction efficiency for polar alcohols.
-
Extraction: Perform at least 3-4 extractions.
-
Drying: Dry combined organic layers over anhydrous
(Sodium Sulfate) or . -
Concentration: Remove solvent under reduced pressure (Rotavap). Note: Do not overheat; the compound is stable but volatile under high vacuum/heat.
Protocol B: Chromatographic Purification
Objective: Purify the compound from non-polar byproducts.
-
Stationary Phase: Silica Gel (standard mesh).
-
Mobile Phase: Gradient elution is required.
-
Start: 100% Hexane (or Heptane).
-
Ramp: Increase polarity to 50-80% Ethyl Acetate in Hexane.
-
Alternative: For very polar impurities, use 0-10% Methanol in DCM.
-
-
Detection: The compound is not UV active (lacks chromophores). Use Stain Visualization :
-
Permanganate (KMnO4): Stains yellow/brown on pink background (oxidizes alcohol).
-
Phosphomolybdic Acid (PMA): Stains dark blue/green upon heating.
-
Protocol C: Solubility Determination Workflow (Graphviz)
Figure 2: Rapid solubility screening workflow for process development.
Applications in Synthesis
The solubility profile directly dictates the setup of common reactions involving this scaffold.
-
Mitsunobu Reaction:
-
Solvent: THF (Anhydrous).
-
Rationale: The compound dissolves fully in THF. The reaction byproducts (
) can be precipitated by adding Hexane (antisolvent) after the reaction, simplifying workup.
-
-
Oxidation (to Aldehyde/Acid):
-
Solvent: DCM (Swern/Dess-Martin) or Acetonitrile/Water (TEMPO).
-
Rationale: DCM is excellent for keeping the alcohol in solution at -78°C (Swern conditions) without freezing.
-
-
Nucleophilic Substitution (Mesylation/Tosylation):
-
Solvent: DCM with Triethylamine (
). -
Rationale: The resulting sulfonate ester will be less water-soluble than the parent alcohol, making aqueous workup easier.
-
References
-
PubChem. (2025).[3] Compound Summary: [(3R)-oxan-3-yl]methanol (CID 7545299).[4] National Library of Medicine.[4] [Link][4]
-
Organic Syntheses. (2000). General procedures for handling polar alcohols and salting-out extractions. Org. Synth. Coll. Vol. 10. [Link]
